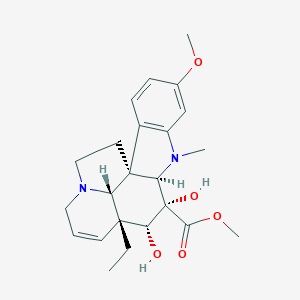
Deacetylvindoline
Descripción general
Descripción
17-O-deacetylvindoline is a vinca alkaloid that is vindoline in which the acetate ester group at position 17 has been hydrolysed to give the corresponding secondary alcohol. It is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester, a tertiary alcohol and a secondary alcohol. It derives from a vindoline. It is a conjugate base of a 17-O-deacetylvindolinium.
Aplicaciones Científicas De Investigación
Función en la Metilación del ADN
Deacetylvindoline juega un papel importante en la regulación de la metilación del ADN. Está involucrada en la regulación del gen deacetilvindolina-4-O-acetiltransferasa (DAT) en la vinca de Madagascar (Catharanthus roseus). La expresión del gen DAT puede estar regulada por la metilación diferencial del ADN en las regiones promotoras y codificantes .
Aplicaciones Terapéuticas
This compound es un compuesto clave en la síntesis de alcaloides bisindólicos diméricos, específicos de las hojas, terapéuticamente importantes, vinblastina y vincristina . Estos alcaloides se utilizan en el tratamiento de diversos tipos de cáncer.
Salud Cardiovascular
El tejido subterráneo de la planta de vinca de Madagascar, que produce this compound, acumula ajmalicina y serpentina. Se sabe que estos compuestos controlan la presión arterial alta y las afecciones cardiovasculares .
Función en la Bioquímica Vegetal
This compound es un compuesto crucial en la vía de los alcaloides del indol que conduce a la síntesis de vindolina . Esta vía es importante en la bioquímica vegetal, particularmente en la vinca de Madagascar.
Potencial para la Modificación Genética
La expresión del gen DAT, que está regulado por this compound, puede modificarse potencialmente utilizando un agente hipometilante como la 5-azacitidina . Esto abre posibilidades para la modificación genética para mejorar la producción de compuestos terapéuticos.
Aplicaciones Industriales
Debido a la importancia terapéutica de los alcaloides producidos a través de la vía que involucra this compound, existe una gran demanda de estos compuestos en la industria farmacéutica. <a data-citationid="3ba2122a-0e8c-20e9-548b-4966d414781a-36-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.
Direcciones Futuras
The rapid development of modern synthetic biology tools has facilitated the engineering of living organisms to allow them to manufacture plant natural products . Herein, we highlight the advances of strategies to engineer more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants . Success in engineering these platforms will ultimately provide more access to plant-based medicines .
Mecanismo De Acción
Target of Action
Deacetylvindoline, also known as Desacetyl Vindoline, is a terpene indole alkaloid produced by the plant Catharanthus roseus . The primary targets of this compound are the enzymes deacetoxyvindoline 4-hydroxylase (D4H) and this compound O-acetyltransferase (DAT) . These enzymes play a crucial role in the biosynthesis of vindoline, a precursor for the formation of the pharmacologically valuable bisindole alkaloid vinblastine .
Mode of Action
This compound is the product of a hydroxylation of desacetoxyvindoline by D4H . It then acts as a substrate for DAT, which acetylates a hydroxy group to form vindoline . This interaction with its targets results in the formation of vindoline, a key intermediate in the biosynthesis of vinblastine .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the terpenoid indole alkaloid (TIA) biosynthesis pathway . This compound is a critical intermediate in this pathway, and its conversion to vindoline by DAT represents one of the final steps in the biosynthesis of vinblastine . The regulation of this pathway is complex and involves a network of transcription factors that fine-tune the expression of rate-limiting enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of vindoline, a key intermediate in the biosynthesis of vinblastine . This process is regulated by differential DNA methylation in the promoter and coding regions of the DAT gene . The upregulation of the DAT gene expression correlates with changes observed in DNA methylation .
Action Environment
The action of this compound and its efficacy can be influenced by various environmental factors. Transcription factors function independently or in response to environmental stimuli, fine-tuning terpenoid accumulation through regulating rate-limiting enzyme expression . Moreover, environmental factors can trigger changes in gene expression at the transcriptional and posttranscriptional levels, affecting the biosynthesis of terpenoid indole alkaloids .
Análisis Bioquímico
Biochemical Properties
Deacetylvindoline interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is This compound O-acetyltransferase . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, a crucial step in the biosynthesis of vindoline .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting gene expression and cellular metabolism . The expression of the this compound O-acetyltransferase gene is regulated by differential DNA methylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of the this compound O-acetyltransferase enzyme, which plays a crucial role in the indole alkaloid pathway leading to vindoline synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound has a significant impact on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of vindoline . It interacts with the enzyme this compound O-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to this compound .
Propiedades
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMPOJNYNVYLA-PEGGBQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032208 | |
| Record name | Deacetylvindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3633-92-9 | |
| Record name | Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylvindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylvindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deacetylvindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLVINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme catalyzes the final step in vindoline biosynthesis, converting deacetylvindoline to vindoline?
A1: The enzyme acetyl-coenzyme A-deacetylvindoline-4-O-acetyltransferase (DAT) catalyzes the final step in vindoline biosynthesis by transferring an acetyl group from acetyl-coenzyme A to this compound. [, , , ]
Q2: What implications does the cellular compartmentalization of vindoline biosynthesis have?
A3: The spatial separation of biosynthetic steps necessitates the intercellular transport of pathway intermediates, likely including this compound. This complexity poses a challenge for producing vindoline in cell cultures. []
Q3: How does light affect the expression of genes involved in vindoline biosynthesis, particularly DAT?
A4: Studies have shown that light exposure can influence the expression of genes involved in vindoline biosynthesis. For example, DAT expression is typically higher in light-adapted Catharanthus roseus hairy root cultures compared to dark-grown controls. [] This suggests that light may play a regulatory role in vindoline biosynthesis.
Q4: What other factors can influence DAT gene expression and vindoline accumulation?
A4: Besides light, other factors influencing DAT expression and vindoline accumulation include:
- Elicitors: Treatment with chitooligosaccharides, particularly those with a molecular weight of 3 kDa, enhanced vindoline and catharanthine accumulation, alongside increased expression of DAT and other related genes like ORCA3, SLS, and STR. []
- Stress: Abiotic stresses like drought and salinity can significantly increase the expression of D4H (desacetoxyvindoline-4-hydroxylase) and DAT, leading to higher vindoline and vinblastine accumulation. []
- Polyploidy: Tetraploid callus cultures of Catharanthus roseus showed higher vindoline accumulation compared to diploid cultures, potentially due to increased chlorophyll content or altered chloroplast development. These cultures also accumulated this compound, suggesting a possible bottleneck at the DAT step. []
Q5: Is there evidence suggesting that the DAT gene is regulated by DNA methylation?
A6: While not fully elucidated, some studies indicate a potential role for DNA methylation in regulating DAT gene expression in Catharanthus roseus. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C(20)H(24)N(2)O(2), and its molecular weight is 324.42 g/mol.
Q7: What are some spectroscopic techniques used to characterize this compound?
A7: Researchers utilize various spectroscopic techniques to characterize this compound:
- NMR Spectroscopy: (1H and 13C NMR) provides detailed structural information, including the position of functional groups and stereochemistry. []
- Mass Spectrometry: Offers insights into the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q8: Can this compound be produced through microbial transformation?
A9: Yes, microbial transformation of vindoline by fungi like Aspergillus niger, Fusarium lini, and Fusarium monolinum can yield this compound. [] This highlights the potential of microbial biotransformation for producing valuable intermediates in alkaloid biosynthesis.
Q9: Are there any known substitutes for this compound in vindoline biosynthesis?
A9: While this compound is the direct precursor to vindoline in the natural biosynthetic pathway, researchers are exploring alternative substrates for DAT. This could potentially lead to the development of novel vindoline analogs with improved pharmacological properties.
Q10: How can further research on this compound contribute to improving the production of anti-cancer drugs like vinblastine and vincristine?
A10: Future research focusing on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



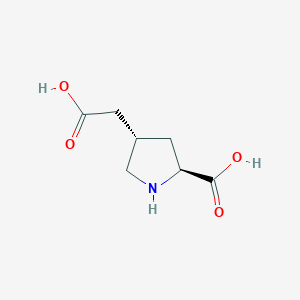
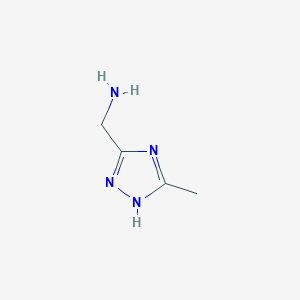
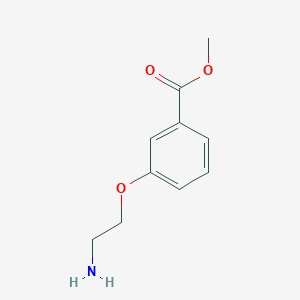
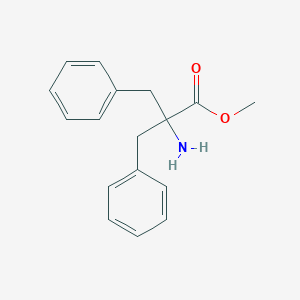
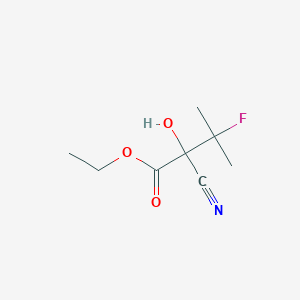
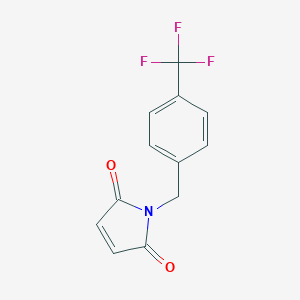



![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
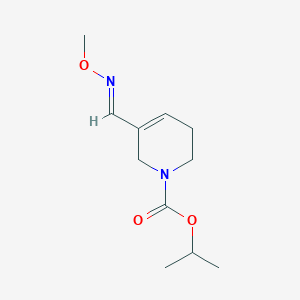
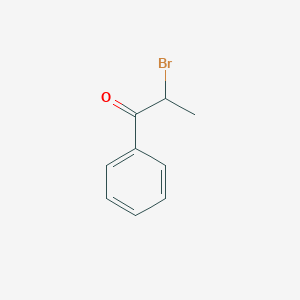
![4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid](/img/structure/B137519.png)
